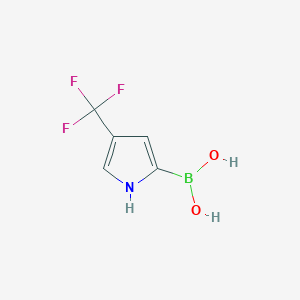
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is an organic compound with the molecular formula C7H8N2O3S and a molar mass of 200.22 g/mol . This compound is characterized by the presence of ethoxycarbonyl, hydroxy, and mercapto functional groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxy and mercapto groups play a crucial role in its binding affinity and specificity towards target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-hydroxy-2-mercaptopyrimidine: This compound has similar functional groups but differs in the presence of an amino group instead of an ethoxycarbonyl group.
6-Amino-2-thiouracil: Another similar compound with an amino group and a thiouracil structure.
Uniqueness
6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
6633-65-4 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-5(10)9-7(13)8-4/h3H,2H2,1H3,(H2,8,9,10,13) |
Clé InChI |
TUERDTSVYUIFEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


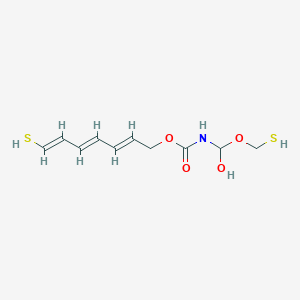

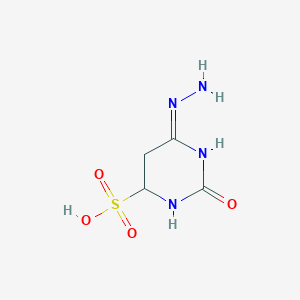
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
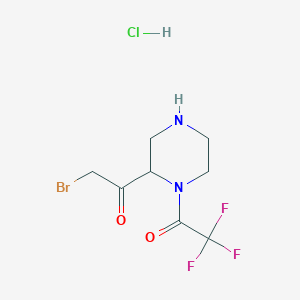
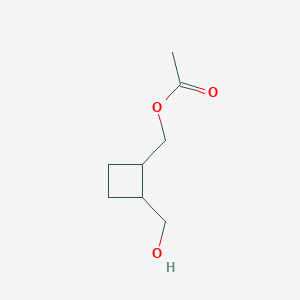
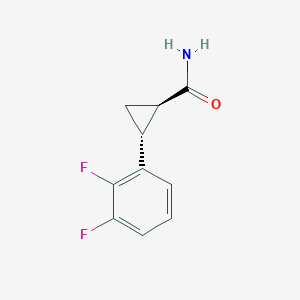
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
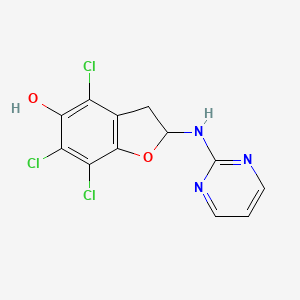
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)

